1-(3,5-dichlorobenzoyl)-1H-imidazole
描述
1-(3,5-Dichlorobenzoyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted with a 3,5-dichlorobenzoyl group.
属性
IUPAC Name |
(3,5-dichlorophenyl)-imidazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-7(4-9(12)5-8)10(15)14-2-1-13-6-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWHIDQSOAULGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogs with Varying Substituents
Table 1: Substituent Effects on Imidazole Derivatives
Key Observations :
- Substituent Position : The 3,5-dichloro configuration (as in Compound 11) provides steric and electronic effects distinct from 2,4-dichloro analogs (e.g., in ). The para-substituted chlorine in 2,4-dichlorobenzoyl may enhance biological binding due to altered dipole interactions .
- Functional Groups : Methoxy groups () increase electron density, contrasting with chlorine’s electron-withdrawing nature, affecting applications in catalysis or sensing.
Table 3: Activity Profiles of Imidazole Derivatives
Functional Differences :
- Antimicrobial vs.
- Pesticidal Activity : Imazalil () highlights the role of 2,4-dichloro substitution in fungicidal action, whereas 3,5-dichloro analogs may exhibit divergent bioactivity due to spatial differences.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-dichlorobenzoyl)-1H-imidazole, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with 3,5-dichlorobenzoyl chloride (synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst ). React it with 1H-imidazole in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
- Step 2 : Optimize reaction conditions (e.g., molar ratio, temperature, and time). For example, achieved 97.58% yield for a structurally similar iron(III) complex using ethanol under reflux (75°C, 7 hours) .
- Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel) or recrystallization.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-(3,5-dichlorobenzoyl)-1H-imidazole?
- Methodology :
- UV-Vis Spectroscopy : Confirm conjugation shifts; e.g., used λmax shifts (Δλ > 50 nm) to verify ligand-metal charge transfer in a related imidazole complex .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group and N-H stretch at ~3150 cm⁻¹ for imidazole) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure (e.g., used single-crystal X-ray diffraction with R factor < 0.04) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the biological activity of 1-(3,5-dichlorobenzoyl)-1H-imidazole?
- Methodology :
- Step 1 : Select a target enzyme (e.g., ribonucleotide reductase for anticancer activity, as in using PDB ID 2EUD) .
- Step 2 : Prepare ligand and receptor files (e.g., protonate the compound at physiological pH and minimize energy using Gaussian).
- Step 3 : Perform docking (AutoDock Vina or GOLD) and analyze binding affinity (ΔG). reported ΔG values ≤ -7.76 kcal/mol for a related iron(III) complex, indicating strong binding .
- Step 4 : Validate results with MD simulations (e.g., 100 ns trajectory to assess complex stability).
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodology :
- Case Study : If NMR data conflicts with DFT-predicted shifts, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism (imidazole ring protonation states).
- Cross-Validation : Use multiple techniques (e.g., combined UV-Vis, FT-IR, and mass spectrometry to confirm synthesis) .
- Advanced Modeling : Apply time-dependent DFT (TD-DFT) to align UV-Vis absorbance with theoretical electronic transitions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of 1-(3,5-dichlorobenzoyl)-1H-imidazole derivatives?
- Methodology :
- Substituent Variation : Modify the benzoyl group (e.g., replace Cl with Br or NO₂) or imidazole substituents (e.g., used Pd-catalyzed cross-coupling to diversify imidazole derivatives) .
- Biological Assays : Test cytotoxicity (MTT assay) and compare IC₅₀ values. linked lower ΔG values (< -7 kcal/mol) to higher anticancer activity .
- ADMET Prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties (e.g., combined docking with ADMET analysis for imidazole derivatives) .
Q. How can the stability of 1-(3,5-dichlorobenzoyl)-1H-imidazole under varying experimental conditions be systematically evaluated?
- Methodology :
- Thermal Analysis : Use hot-stage microscopy (HSM) to monitor melting points and decomposition (e.g., reported HSM data for a related complex) .
- pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS.
Tables for Key Data
Table 1 : Spectroscopic Parameters for Characterization
| Technique | Key Metrics | Reference Example |
|---|---|---|
| UV-Vis | λmax (nm), ε (L·mol⁻¹·cm⁻¹) | 285 nm, ε = 1.2×10⁴ |
| FT-IR | C=O (1680 cm⁻¹), N-H (3150 cm⁻¹) | |
| X-ray | R factor (< 0.04), bond length accuracy | R = 0.039 |
Table 2 : Docking Parameters for Biological Activity Prediction
| Software | Target (PDB ID) | ΔG (kcal/mol) | Binding Site Residues | Reference |
|---|---|---|---|---|
| AutoDock Vina | 2EUD | -7.76 | Arg329, Asp320 | |
| GOLD | EGFR (1M17) | -8.2 | Lys745, Thr790 |
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